1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro[5.5]undecane ring system, which includes both oxygen and nitrogen atoms, and a trifluoromethyl-substituted phenyl group. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps often include:
- Formation of the spirocyclic ring system through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic aromatic substitution or other suitable methods.
- Coupling of the spirocyclic intermediate with the trifluoromethyl-substituted phenyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to the formation of reduced analogs.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxa-9-azaspiro[5.5]undecane: A related compound with a similar spirocyclic structure but lacking the trifluoromethyl-substituted phenyl group.
Trifluoromethyl-substituted phenyl compounds: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is unique due to its combination of a spirocyclic ring system and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3NO3/c19-18(20,21)15-5-2-14(3-6-15)4-7-16(23)22-10-8-17(9-11-22)24-12-1-13-25-17/h2-3,5-6H,1,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOWJNUCPDCOKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CCC3=CC=C(C=C3)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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